molecular formula C14H20N2O4S B5352273 N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B5352273
M. Wt: 312.39 g/mol
InChI Key: UISXDWZGKACFBI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is an organic compound with a complex structure that includes a cyclopropyl group, an ethyl group, and a methoxyphenyl sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the ethyl group: This step may involve the alkylation of an intermediate compound using ethyl halides under basic conditions.

    Attachment of the methoxyphenyl sulfonyl group: This can be done through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a suitable base.

    Formation of the glycinamide backbone: This involves the coupling of the intermediate with glycine or its derivatives under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Altering cellular pathways: Affecting signal transduction pathways to induce desired biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide
  • N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-16(10-14(17)15-11-4-5-11)21(18,19)13-8-6-12(20-2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISXDWZGKACFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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